molecular formula C13H9ClN2OS B1349889 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine CAS No. 827614-35-7

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

Cat. No.: B1349889
CAS No.: 827614-35-7
M. Wt: 276.74 g/mol
InChI Key: YNNAGDCTUSMWFZ-UHFFFAOYSA-N
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Description

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a high-value chemical scaffold in medicinal chemistry and oncology research. This compound serves as a versatile intermediate for the design and synthesis of novel targeted therapies. The core thieno[3,2-d]pyrimidine structure is a recognized pharmacophore in the development of potent anticancer agents. Specifically, derivatives bearing a chlorine at the C4 position and an aryl group at the C7 position have been identified as crucial for biological activity . Research indicates that this scaffold can be optimized to create dual inhibitors of the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathways . The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature in many human cancers, making it a prominent target for therapeutic intervention . Dual inhibitors of PI3K and mTOR are particularly sought after, as they can inhibit cell proliferation and promote apoptosis with potentially high efficacy and reduced likelihood of drug resistance . The 4-chloro group on the pyrimidine ring is a key reactive site that allows for further functionalization via nucleophilic substitution, enabling researchers to introduce various moieties to explore structure-activity relationships (SAR) . The 4-methoxyphenyl substituent at the 7-position is an example of such a modification, designed to enhance interactions within the target enzyme's solvent exposure region . Compounds built on this framework have demonstrated potent anti-proliferative activity against a range of cancer cell lines, including HCT-116 (colon), PC-3 (prostate), and A549 (lung) in preclinical studies . This product is provided For Research Use Only. It is strictly for laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)10-6-18-12-11(10)15-7-16-13(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNAGDCTUSMWFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222071
Record name 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-35-7
Record name 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827614-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Core Formation

  • The synthesis often begins with 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate or related aminothiophene derivatives as key intermediates. These are prepared via multi-step procedures involving substitution on thiophene rings with methoxyphenyl groups.

  • Condensation of the aminothiophene carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields an intermediate enamine derivative, which undergoes cyclization to form the thieno[3,2-d]pyrimidin-4-one core.

Cyclization and Formation of Thieno[3,2-d]pyrimidin-4-one

  • The cyclization is typically performed under acidic or neutral conditions, sometimes involving heating to promote ring closure and aromatization.

  • Alternative methods include condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation to afford thieno[3,2-d]pyrimidin-4-one derivatives, which are then converted to chlorinated analogs.

Chlorination at the 4-Position

  • The critical chlorination step to obtain the 4-chloro derivative is commonly achieved by treating the thieno[3,2-d]pyrimidin-4-one with phosphorus oxychloride (POCl3) , often in large excess (up to 18 equivalents), under reflux conditions for 4–12 hours.

  • The reaction is typically initiated at 0 °C with dropwise addition of POCl3, followed by heating to reflux to complete chlorination.

  • After completion, the reaction mixture is quenched by pouring onto ice/water, neutralized with ammonia solution, and extracted to isolate the chlorinated product.

  • The chlorinated intermediates are moisture-sensitive and highly reactive, often used directly in subsequent reactions without purification.

Representative Synthetic Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Aminothiophene synthesis Multi-step from substituted thiophene derivatives - Starting material for core formation
2 Condensation with DMF-DMA Room temp, then heating High Forms enamine intermediate
3 Cyclization to thieno[3,2-d]pyrimidin-4-one Acidic medium, heating Moderate Ring closure step
4 Chlorination POCl3 (18 eq), 0 °C to reflux, 4–12 h 40–80 Formation of 4-chloro derivative
5 Nucleophilic substitution Sodium 4-methoxyphenolate, DMF, reflux Moderate Introduces 4-methoxyphenyl at 7-position

Research Findings and Optimization Notes

  • The use of phosphorus oxychloride is critical for efficient chlorination; reaction time and temperature significantly affect yield and purity.

  • The chlorinated intermediates are highly moisture-sensitive, necessitating careful handling and often direct use in subsequent steps without isolation.

  • Microwave-assisted condensation with formic acid has been reported to improve yields and reduce reaction times for the formation of thieno[3,2-d]pyrimidin-4-one intermediates.

  • The nucleophilic aromatic substitution step with sodium methoxyphenolate is generally performed in polar aprotic solvents like DMF to enhance nucleophilicity and reaction rate.

  • Purification is typically achieved by recrystallization from ethanol or DMF/water mixtures, with melting points and NMR spectra confirming structure and purity.

Summary Table of Key Preparation Methods

Method Aspect Description Reference
Starting material 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate or amide
Core formation Condensation with DMF-DMA, cyclization under acidic conditions
Chlorination POCl3, 0 °C to reflux, 4–12 h, followed by neutralization and extraction
Substitution at 7-position Nucleophilic aromatic substitution with sodium 4-methoxyphenolate in DMF
Purification Recrystallization from ethanol or DMF/water
Yield range 40–80% for chlorination; moderate to high for other steps

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives, including 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine, as anticancer agents. The compound exhibits cytotoxic effects against various cancer cell lines:

  • Mechanism of Action: The compound's mechanism involves inhibition of key enzymes and pathways associated with cancer cell proliferation.
  • Case Study: A study evaluated the cytotoxicity of several derivatives against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The results indicated that compounds with similar structures displayed promising IC50 values, suggesting effective anti-proliferative properties .
CompoundCell LineIC50 (µM)
This compoundMCF-719.4 ± 0.22
Other derivativesHCT-11614.5 ± 0.30

Antimalarial Activity

The compound has also been investigated for its antimalarial properties:

  • Research Findings: A series of thieno[3,2-d]pyrimidines were synthesized and tested against Plasmodium falciparum and Plasmodium berghei. The chloro derivative demonstrated significant activity against the erythrocytic stage of P. falciparum and moderate toxicity on HepG2 cells .
CompoundActivity AgainstStageResult
This compoundP. falciparumErythrocyticActive
Other derivativesP. bergheiHepaticModerate

Synthesis and Development

The synthesis of this compound can be achieved through various methods that emphasize high yield and purity:

  • Methodology: Recent advancements in synthetic routes have been reported that enhance the efficiency of producing this compound with yields exceeding 99% . These methods focus on minimizing by-products and waste.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in inflammation and cell proliferation. Molecular docking studies have shown that it can interact with proteins such as nuclear factor kappa B (NF-κB) and other transcription factors, leading to altered gene expression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Physical Properties of Selected Thieno[3,2-d]pyrimidine Derivatives
Compound Name Substituents Physical State Melting Point (°C) Key Spectral Data (IR, NMR, MS) Reference
4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine 4-Cl, 7-(4-MeOPh) Solid* Not reported IR: 1650 cm⁻¹ (C=O); NMR: δ 8.2 (Ar-H)
4h: 4-Chloro-7-(4-MeOPh)-8-Me-2-(MeS)-dihydropyrido[2,3-d]pyrimidine 4-Cl, 7-(4-MeOPh), 8-Me, 2-MeS Yellow oil N/A (oil) MS: m/z 419.1 (calc.)
4i: 4-Chloro-7-(4-MeOPh)-2-(MeS)-8-(PhCH₂)-dihydropyrido[2,3-d]pyrimidine 4-Cl, 7-(4-MeOPh), 8-PhCH₂ Yellow oil N/A (oil) MS: m/z 531.1 (calc.)
4-Chloro-7-methylthieno[3,2-d]pyrimidine 4-Cl, 7-Me Solid Not reported Purity: 97% (HPLC)
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine 2,4-Cl, 7-Me Solid Not reported Mol. Wt.: 219.09 g/mol

Notes:

  • Derivatives with bulky groups (e.g., 8-PhCH₂ in compound 4i) often exist as oils due to reduced crystallinity, whereas simpler analogs (e.g., 4-chloro-7-methyl) are solids .
  • The 4-chloro substituent is critical for electrophilic reactivity, enabling further functionalization via nucleophilic substitution .
Table 2: Bioactivity of Thieno[3,2-d]pyrimidine Derivatives
Compound Class/Substituents Target/Activity Key Findings (IC₅₀ or % Inhibition) Reference
Pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines (152–157) EGFR/ErbB2 inhibition IC₅₀: 14–65 nM (EGFR); dual inhibition of EGFR/ErbB2
Pyrido-fused thieno[3,2-d]pyrimidines (180–183) EGFR inhibition (% at 10 µM) 48–81% inhibition (e.g., compound 181: 81%)
Thieno[3,2-d]pyrimidine (184–186) EGFR inhibition IC₅₀: 348–591 nM (less potent than erlotinib)
Thieno[2,3-d]pyrimidine derivatives (7a–d) Antiproliferative activity Superior activity vs. [3,2-d] isomers (structural isomerism effect)

Key Comparisons :

  • Structural Isomerism: Thieno[2,3-d]pyrimidines exhibit better antiproliferative activity than [3,2-d] isomers, likely due to differences in ring conformation and binding pocket compatibility .
  • Fused Ring Systems : Pyrido-fused derivatives (e.g., compound 181) show moderate EGFR inhibition but face preclinical challenges due to specificity issues, highlighting the need for optimized substituents .

Biological Activity

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C13H9ClN2OS
  • CAS Number : 869709-83-1

The compound features a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl and a methoxy group, contributing to its biological activity.

Cytotoxicity and Antiproliferative Effects

Research indicates that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving related compounds have demonstrated that modifications in the thienopyrimidine structure can lead to enhanced antiproliferative activity.

  • Cytotoxicity Studies :
    • In vitro tests on human cancer cell lines (e.g., MCF-7, MDA-MB-231) revealed that compounds with similar structures to this compound exhibited IC50 values in the nanomolar range, indicating potent cytotoxic effects .
    • A study reported that specific derivatives showed selective toxicity towards cancer cells while sparing normal cells .
  • Antiproliferative Activity :
    • The antiproliferative potency of thienopyrimidine derivatives was evaluated using the sulforhodamine B assay. Compounds in this class demonstrated IC50 values as low as 9.1 nM against breast cancer cell lines .
    • The mechanism of action often involves inhibition of critical pathways such as the vascular endothelial growth factor (VEGF) signaling pathway and thymidylate synthase activity .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial for tumor growth and proliferation. For example, derivatives have shown inhibition of epidermal growth factor receptor (EGFR) and CSF1R .
  • Microtubule Depolymerization : Some thienopyrimidine compounds have been found to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Biological Activity Data

CompoundCell LineIC50 (nM)Mechanism of Action
Compound 1MCF-79.1EGFR inhibition
Compound 2MDA-MB-23128.0Thymidylate synthase inhibition
Compound 3HT10803VEGF/KDR receptor inhibition
Compound 4NCI-60 Panel~10Microtubule depolymerization

In Vivo Studies

In vivo studies using xenograft models have shown that certain derivatives can significantly reduce tumor size compared to controls. For example, one study reported that administration of a related thienopyrimidine at a dosage of 75 mg/kg resulted in notable antitumor effects in mouse models .

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